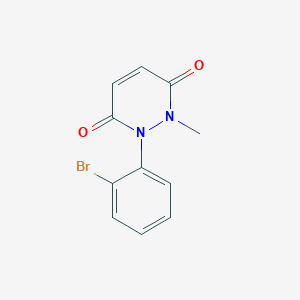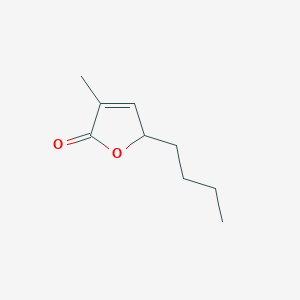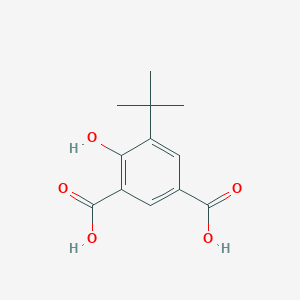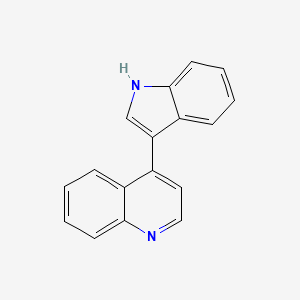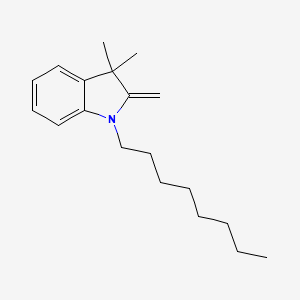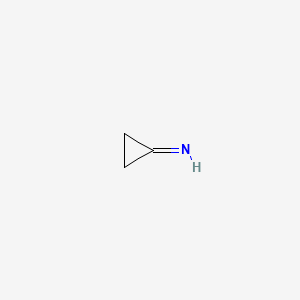
Cyclopropanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanimine is an organic compound with the molecular formula C₃H₅N. It is a member of the cyclopropane family, characterized by a three-membered ring structure with an imine group. This compound is known for its high ring strain due to the small ring size, which makes it a subject of interest in various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropanimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclopropylamine can be synthesized from 1,3-propanediol by bromination, cyanation, cyclization, amidation, and Hoffmann rearrangement . Another method involves the use of primary haloalkanes with electron-withdrawing groups, which, when treated with a strong base, generate a carbanion that cyclizes to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropylamine, a related compound, involves continuous processes that ensure high yield and efficiency. For instance, cyclopropyl formamide can be dissolved in water and reacted with sodium hypochlorite and sodium hydroxide in a tubular reactor, followed by rectification to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanimine and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Cyclopropylamine: Similar in structure but with an amine group instead of an imine group.
Cyclopropane: The parent hydrocarbon without any functional groups.
Cyclopropanone: Contains a carbonyl group instead of an imine.
Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.
Propiedades
Número CAS |
54376-32-8 |
|---|---|
Fórmula molecular |
C3H5N |
Peso molecular |
55.08 g/mol |
Nombre IUPAC |
cyclopropanimine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2 |
Clave InChI |
QAVILNTZAVXKDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


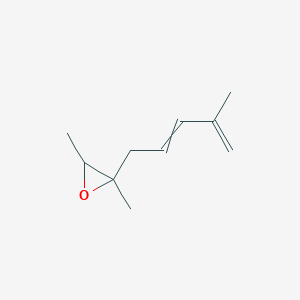
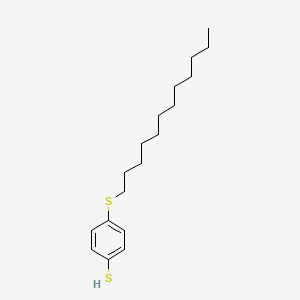
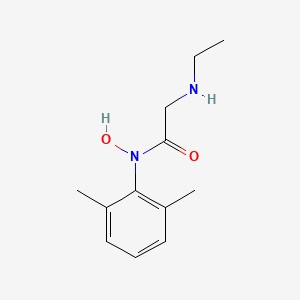
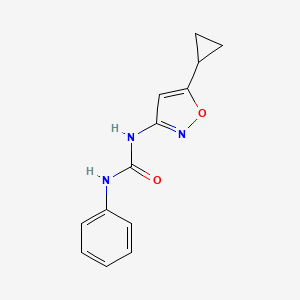
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)


